3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins involved in proteomics research
Mode of Action
Related compounds have been found to bind to and allosterically modulate protein receptors . This suggests that F2318-0311 may interact with its targets in a similar manner, leading to changes in the function of these targets.
Biochemical Pathways
Related compounds have been found to affect the configuration of pyrazole as a cation in the presence of two hofmeister anions . This suggests that F2318-0311 may have a similar effect on biochemical pathways.
Result of Action
Related compounds have been found to exhibit antimicrobial activity against various pathogenic bacteria and fungi . This suggests that F2318-0311 may have similar effects.
Action Environment
Related compounds have been found to exhibit great thermal stability , suggesting that F2318-0311 may also be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyridazine derivatives.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a ligand for targeting specific receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-propanol: Another pyrazole derivative with different functional groups.
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: A compound with a similar pyrazole ring but different substituents.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-ethylbenzoyl)piperazin-1-yl]pyridazine is unique due to its combination of pyrazole, piperazine, and pyridazine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-4-18-5-7-19(8-6-18)22(29)27-13-11-26(12-14-27)20-9-10-21(24-23-20)28-17(3)15-16(2)25-28/h5-10,15H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHRGOPQJYQEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.